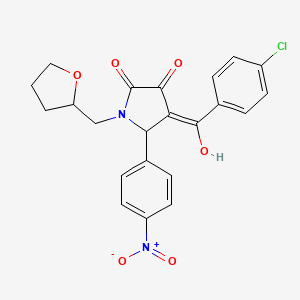![molecular formula C17H16N2OS B5402131 2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole](/img/structure/B5402131.png)
2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a heterocyclic imidazole derivative that has been synthesized using different methods, and it exhibits promising biological activities that make it a potential lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole is not fully understood. However, studies have shown that this compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been reported to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole are diverse. This compound has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs, leading to potential drug-drug interactions. Moreover, it has been reported to induce oxidative stress, which can lead to cellular damage and contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole in lab experiments include its potent biological activities, which make it a potential lead compound for drug development. However, its limitations include its low solubility in water, which can make it difficult to use in certain assays. Moreover, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for research on 2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole. One direction is to explore its potential as a lead compound for the development of new drugs to treat cancer, inflammation, and infectious diseases. Another direction is to investigate its mechanism of action and identify its molecular targets. Moreover, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its safety and efficacy in humans. Overall, 2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole holds great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole can be achieved by different methods. One of the most common methods involves the reaction of 2-(2-furyl)phenylacetonitrile and 3-mercapto-1,2-propanediol in the presence of a base such as potassium carbonate. The reaction proceeds through a series of steps that involve the formation of an intermediate thioether, which is then cyclized to form the imidazole ring.
Aplicaciones Científicas De Investigación
The potential applications of 2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole in scientific research are diverse. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been reported to possess anti-inflammatory, antifungal, and antibacterial activities, making it a potential lead compound for the development of new drugs to treat these diseases.
Propiedades
IUPAC Name |
2-[2-(furan-2-yl)phenyl]-1-(thiolan-3-yl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-2-5-15(14(4-1)16-6-3-10-20-16)17-18-8-9-19(17)13-7-11-21-12-13/h1-6,8-10,13H,7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUXZLODVDELRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2C=CN=C2C3=CC=CC=C3C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(cyclopropylcarbonyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5402051.png)
![1-phenyl-5-(trifluoromethyl)-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]-1H-pyrazole-4-carbohydrazide](/img/structure/B5402057.png)
![N-allyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5402063.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine](/img/structure/B5402069.png)
![(2-methoxyethyl)({(2R,5S)-5-[(4-methoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)methylamine](/img/structure/B5402085.png)

![2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5402099.png)
![4-cyclopentyl-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5402115.png)
![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402125.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5402130.png)
![3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid](/img/structure/B5402134.png)

![2-{[4-(aminosulfonyl)phenyl]thio}-N-cyclohexylacetamide](/img/structure/B5402155.png)
